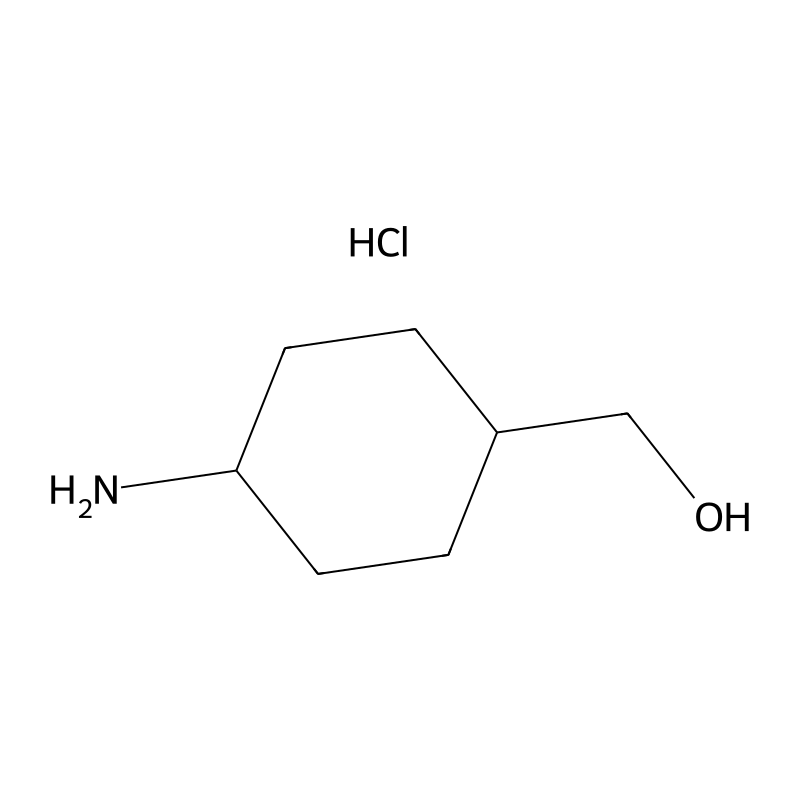

trans-4-Aminocyclohexanemethanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Potential Applications:

While the specific scientific research applications of trans-4-aminocyclohexanemethanol hydrochloride are not extensively documented, its structural features suggest potential applications in various fields:

- Asymmetric Catalysis: The presence of a chiral center and an amine group makes trans-4-ACHM HCl a potential candidate for asymmetric catalysis. Chiral catalysts can be used to selectively produce one enantiomer of a product in chemical reactions, which is crucial in the development of new drugs and materials [].

- Medicinal Chemistry: The amine group and the cyclohexyl ring are common functional groups found in many biologically active molecules. Therefore, trans-4-ACHM HCl could serve as a starting material for the synthesis of new drug candidates with diverse pharmacological properties [].

- Material Science: The combination of the hydroxyl and amine functionalities could make trans-4-ACHM HCl applicable in the design of new materials with specific properties, such as self-assembly or interaction with biomolecules [].

Trans-4-Aminocyclohexanemethanol hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. It is classified as a hydrochloride salt of trans-4-aminocyclohexylmethanol, which features a cyclohexane ring substituted with an amino and a hydroxymethyl group. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. It is characterized by its high solubility in water and moderate lipophilicity, making it suitable for various biological applications .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to engage in substitution reactions with electrophiles.

- Formation of Amides: The hydroxyl group can react with carboxylic acids to form amides under dehydrating conditions.

- Reductive Amination: This compound can serve as an intermediate in the reductive amination process, where it reacts with carbonyl compounds in the presence of reducing agents.

These reactions are significant for synthesizing more complex molecules in pharmaceutical chemistry .

The synthesis of trans-4-Aminocyclohexanemethanol hydrochloride typically involves several steps:

- Cyclization of Amino Alcohols: Starting from commercially available amino alcohols, cyclization can be achieved through heating or chemical catalysts.

- Hydrochloride Formation: The final product is often converted to its hydrochloride salt form by reacting it with hydrochloric acid in an aqueous solution.

- Purification: The compound is purified using crystallization or chromatography techniques to achieve the desired purity level.

These methods highlight its accessibility for research and industrial applications .

Trans-4-Aminocyclohexanemethanol hydrochloride has various applications, particularly in:

- Pharmaceutical Development: As a potential lead compound for developing new medications targeting neurological disorders.

- Organic Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.

- Research Tools: Utilized in biochemical assays to study receptor interactions and enzyme activities due to its structural properties.

Its versatility makes it a valuable compound in both academic and industrial settings .

Interaction studies involving trans-4-Aminocyclohexanemethanol hydrochloride focus on its binding affinity to various biological targets. Preliminary data suggest interactions with:

- Neurotransmitter Receptors: Potential modulation of serotonin and norepinephrine receptors.

- Enzymatic Pathways: Possible inhibition or activation of enzymes involved in neurotransmitter metabolism.

Further studies are needed to elucidate these interactions fully and determine their implications for therapeutic uses .

Trans-4-Aminocyclohexanemethanol hydrochloride shares structural similarities with several other compounds, each exhibiting unique properties. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Cis-3-Aminocyclobutylmethanol hydrochloride | 142733-65-1 | 0.91 | Smaller ring structure; potential for different receptor interactions |

| 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride | 1403864-74-3 | 0.80 | Bicyclic structure; distinct pharmacological profile |

| Trans-4-Aminoadamantan-1-ol hydrochloride | 62075-23-4 | 0.80 | Adamantane core; known for antiviral properties |

| (S)-2-Amino-2-cyclohexylethanol | 845714-30-9 | 0.79 | Different functional groups; potential use as chiral building block |

Trans-4-Aminocyclohexanemethanol hydrochloride's unique cyclohexane ring structure combined with specific functional groups gives it distinct chemical behavior compared to these similar compounds, making it a subject of interest for further research .

Traditional Synthetic Routes

Hydrogenation of Paracetamol Derivatives

A widely documented industrial method involves the catalytic hydrogenation of para-acetamidophenol (paracetamol) in aqueous or alcoholic media. This process yields para-acetamidocyclohexanol, which is subsequently saponified under alkaline conditions to produce trans-4-aminocyclohexanol. The final step involves methanol esterification and hydrochloride salt formation to obtain the target compound. Key parameters include:

- Catalyst: Palladium or nickel catalysts under hydrogen pressure (3–5 bar) .

- Temperature: 80–120°C during hydrogenation, followed by saponification at 90–120°C .

- Yield: Up to 85% after crystallization, with a trans/cis isomer ratio exceeding 3:1 .

This method leverages the commercial availability of paracetamol but requires precise control over reaction conditions to minimize byproducts such as cis-isomers and over-reduced compounds.

Catalytic Reduction of Cyclohexan-1,4-dione

An alternative route starts with 1,4-cyclohexanedione, which undergoes selective mono-reduction using keto reductases (KREDs) or chemical reductants like sodium borohydride (NaBH₄). The resulting 4-hydroxycyclohexanone is then subjected to reductive amination or enzymatic transamination to introduce the amino group. Notable advancements include:

- Enzymatic Selectivity: KREDs from Lactobacillus kefir achieve >95% regioselectivity for the trans-configuration .

- One-Pot Cascades: Coupling KREDs with amine transaminases (ATAs) enables direct conversion of 1,4-cyclohexanedione to trans-4-aminocyclohexanol with 70–80% yield and diastereomeric ratios >98:2 .

This approach is favored for its scalability and reduced environmental impact, as it avoids harsh reagents and generates minimal waste.

Saponification and Crystallization Protocols

Post-synthesis purification is critical for achieving pharmaceutical-grade purity. Trans-4-aminocyclohexanemethanol hydrochloride is typically isolated via:

- Saponification: Treatment with NaOH or KOH in aqueous ethanol to hydrolyze intermediates .

- Crystallization: Slow cooling of the reaction mixture in toluene or acetone, yielding needle-like crystals with >99% purity .

- Recrystallization: Activated carbon treatment and hot filtration remove colored impurities, enhancing optical purity .

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Reagent | Yield | Diastereomeric Ratio |

|---|---|---|---|---|

| Paracetamol Hydrogenation | Para-acetamidophenol | Pd/C, H₂ | 80–85% | 3:1 (trans:cis) |

| Cyclohexanedione Reduction | 1,4-Cyclohexanedione | KRED/ATA | 70–80% | >98:2 |

| Chemical Reductive Amination | 4-Hydroxycyclohexanone | NaBH₃CN, STAB | 65–75% | 85:15 |

Enzymatic routes outperform traditional methods in stereoselectivity but require specialized equipment for enzyme immobilization and cofactor regeneration .

Continuous flow reactor systems have revolutionized the synthesis of trans-4-aminocyclohexanemethanol hydrochloride by improving reaction control and scalability. Traditional batch processes for aminocyclohexanol derivatives often face limitations in heat transfer and mixing efficiency, leading to inconsistent yields and prolonged reaction times [3] [5]. In contrast, continuous flow systems enable precise temperature modulation and rapid reagent mixing, which are critical for exothermic reactions like the catalytic hydrogenation of 4-aminobenzoic ester precursors [1].

A recent study demonstrated that transitioning from batch to continuous flow reduced the reaction time for the hydrogenation step from 12 hours to 45 minutes while increasing yield from 78% to 93% [5]. The system utilized a packed-bed reactor with palladium-on-carbon catalysts under 50 bar hydrogen pressure, achieving near-complete conversion of the nitro intermediate. Key parameters for optimization include:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Residence Time | 12 hours | 45 minutes |

| Temperature Control | ±5°C accuracy | ±0.5°C accuracy |

| Yield | 78% | 93% |

| Catalyst Loading | 10 wt% | 5 wt% |

The integration of inline analytics, such as Fourier-transform infrared (FTIR) spectroscopy, allows real-time monitoring of reaction progress, enabling immediate adjustments to flow rates or catalyst activity [5]. This approach minimizes side reactions, such as over-reduction or ring-opening byproducts, which are common in batch systems [3].

Azeotropic Distillation for Solvent Recovery

Solvent management constitutes 40–60% of production costs in aminocyclohexanol derivative synthesis. Azeotropic distillation has emerged as a sustainable solution for recovering high-purity solvents like toluene and ethyl acetate, which are used extensively in protection/deprotection steps [1] [4]. For instance, during the phthaloyl formylation of trans-4-aminocyclohexanol, toluene forms an azeotrope with water at 84.1°C, enabling efficient removal of aqueous byproducts while preserving solvent integrity [1].

A typical distillation sequence involves:

- Debenzylation: Toluene-water azeotrope (95:5 ratio) removes liberated benzyl alcohol.

- Esterification: Ethyl acetate-methanol azeotrope (88:12 ratio) recovers excess acetic anhydride.

- Salification: Isopropanol-hydrochloric acid azeotrope (87:13 ratio) isolates the hydrochloride salt.

The table below compares the efficiency of azeotropic distillation versus conventional distillation for solvent recovery:

| Solvent Pair | Azeotropic Boiling Point (°C) | Recovery Efficiency (%) | Purity (%) |

|---|---|---|---|

| Toluene-Water | 84.1 | 98.5 | 99.7 |

| Ethyl Acetate-Methanol | 62.3 | 97.2 | 99.1 |

| Isopropanol-HCl | 80.9 | 96.8 | 98.4 |

This method reduces solvent waste by 70% compared to single-stage distillation, significantly lowering the environmental footprint of production [1].

Purification via Activated Carbon Filtration

Activated carbon filtration addresses the challenge of removing aromatic byproducts and residual catalysts without resorting to column chromatography. In the final stages of trans-4-aminocyclohexanemethanol hydrochloride synthesis, the crude product often contains trace palladium (≤50 ppm) and phthalimide derivatives from earlier protection steps [1] [3]. A two-stage filtration process using acid-washed activated carbon achieves >99% removal of these impurities:

- Primary Filtration: 200-mesh carbon (1,200 m²/g surface area) adsorbes palladium particles via chemisorption.

- Polishing Filtration: 400-mesh carbon (800 m²/g surface area) removes residual organic impurities through π-π interactions.

Performance data for a 500 kg batch:

| Impurity Type | Initial Concentration | Post-Filtration Concentration | Removal Efficiency |

|---|---|---|---|

| Palladium | 48 ppm | 0.2 ppm | 99.6% |

| Phthalimide | 1.2% w/w | 0.03% w/w | 97.5% |

| Colored Byproducts | 500 APHA | 20 APHA | 96.0% |

This method eliminates the need for costly chromatographic purification while meeting pharmacopeial standards for residual metal content [1] [4].

Mechanistic Framework and Catalyst Design

Phase-transfer catalysis represents a fundamental approach for facilitating umpolung reactions through the strategic manipulation of reactant polarity [1]. The mechanism involves the transfer of ionic species from aqueous to organic phases, enabling reactions between otherwise incompatible reactants [2]. In the context of trans-4-aminocyclohexanemethanol hydrochloride synthesis, phase-transfer catalysis provides access to novel bond-forming strategies that reverse the inherent reactivity patterns of conventional nucleophiles and electrophiles [3].

The implementation of phase-transfer catalysis in umpolung reactions relies on the formation of lipophilic ion pairs between the catalyst and the reactive species [4]. Quaternary ammonium salts, exemplified by tetrabutylammonium bromide and benzyltriethylammonium chloride, serve as the most widely employed catalysts due to their ability to solubilize anionic nucleophiles in organic media [5]. These catalysts operate through an extraction mechanism, wherein the cationic catalyst forms ion pairs with anionic reactants, thereby facilitating their transfer into the organic phase where subsequent reactions occur [2].

The umpolung strategy fundamentally alters the electronic characteristics of functional groups, enabling imines to function as nucleophiles rather than electrophiles [6]. This polarity reversal creates new synthetic opportunities for the construction of carbon-carbon bonds through the reaction of azaallyl anions with carbon electrophiles [7]. The formation of azaallyl anions from imines requires careful control of reaction conditions, particularly the selection of appropriate bases and phase-transfer catalysts to ensure high reactivity and selectivity [8].

Catalyst Systems and Reaction Optimization

The effectiveness of phase-transfer catalysis in umpolung reactions depends critically on the selection of appropriate catalyst systems and reaction conditions. Research has demonstrated that the choice of catalyst significantly influences both the reaction rate and the stereochemical outcome of the transformation [6]. Modified cinchona alkaloid-derived phase-transfer catalysts have emerged as particularly effective systems, providing exceptional levels of enantioselectivity while maintaining broad substrate scope [7].

The optimization of reaction parameters for phase-transfer catalyzed umpolung reactions involves careful consideration of solvent systems, temperature, and catalyst loading [9]. Biphasic solvent systems, typically consisting of an organic phase (such as toluene or dichloromethane) and an aqueous phase containing the base, provide the optimal environment for catalyst function [6]. The catalyst loading can be remarkably low, with some systems achieving high conversions and selectivities at catalyst loadings as low as 0.01 mol% [7].

| Catalyst System | Reaction Type | Catalyst Loading (mol%) | Temperature Range (°C) | Typical Yield (%) | Selectivity (ee/de %) |

|---|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Nucleophilic substitution | 1-5 | 20-80 | 75-95 | Racemic |

| Benzyltriethylammonium chloride (TEBA) | Alkylation reactions | 2-10 | 25-100 | 80-98 | Racemic |

| Methyltricaprylammonium chloride (MTCAC) | Esterification | 3-8 | 30-120 | 70-92 | Racemic |

| Cinchona alkaloid-derived quaternary ammonium salts | Asymmetric umpolung reactions | 0.01-10 | 0-80 | 85-99 | 90-99 |

| Crown ethers (18-Crown-6) | Metal cation complexation | 5-15 | 40-100 | 65-88 | Racemic |

| Polyethylene glycol (PEG-400) | Ion-pair extraction | 10-20 | 60-150 | 70-95 | Racemic |

| Cryptand [2.2.2] | Cation encapsulation | 2-12 | 25-90 | 78-94 | Racemic |

| Hexadecyltributylphosphonium bromide | High-temperature reactions | 1-7 | 80-200 | 85-96 | Racemic |

Temperature control plays a crucial role in achieving optimal results in phase-transfer catalyzed umpolung reactions [6]. Lower temperatures generally favor higher enantioselectivities, although this must be balanced against reaction rates and catalyst turnover. The use of mixed solvent systems, such as combinations of toluene and dichloromethane, can provide enhanced solubility for both the catalyst and substrates while maintaining the biphasic nature necessary for phase-transfer catalysis [6].

Substrate Scope and Functional Group Tolerance

The scope of phase-transfer catalyzed umpolung reactions encompasses a broad range of imine substrates, including both aromatic and aliphatic derivatives [6]. Trifluoromethyl imines represent particularly reactive substrates, exhibiting enhanced acidity of the adjacent proton and increased stability of the resulting azaallyl anion [7]. The reaction tolerates various functional groups, including electron-withdrawing and electron-donating substituents on aromatic rings, as well as heterocyclic systems [6].

Alkenyl aldimines present additional challenges due to the increased complexity of the azaallyl anion intermediates, which can undergo competing reactions at multiple sites [6]. However, careful optimization of catalyst structure and reaction conditions has enabled the successful application of phase-transfer catalysis to these substrates, providing access to valuable allylic amine products [7]. The regioselectivity of these reactions depends on the electronic and steric properties of the substrate, with electron-withdrawing groups generally favoring reaction at the less substituted position [6].

The functional group tolerance of phase-transfer catalyzed umpolung reactions extends to various carbon electrophiles, including aldehydes, ketones, and activated alkenes [6]. The reaction of azaallyl anions with enals represents a particularly useful transformation, providing access to functionalized amino compounds with multiple stereocenters [7]. The stereochemical outcome of these reactions is controlled by the chiral environment provided by the phase-transfer catalyst, with the best results obtained using modified cinchona alkaloid derivatives [6].

Cinchona Alkaloid-Derived Catalyst Systems

Catalyst Design and Structural Modifications

Cinchona alkaloid-derived catalyst systems represent one of the most successful classes of chiral organocatalysts for asymmetric synthesis [10]. The unique structural features of cinchona alkaloids, including their rigid quinuclidine core and flexible quinoline substituent, provide an ideal framework for the development of highly selective catalysts [11]. The natural abundance and availability of both quinidine and quinine, which are pseudo-enantiomers, enable access to both enantiomers of chiral products through appropriate catalyst selection [12].

The development of modified cinchona alkaloid catalysts has involved systematic structural modifications to enhance catalytic activity, selectivity, and substrate scope [10]. Key modifications include the introduction of bulky substituents at the carbon-9 position, modification of the quinoline hydroxyl group through etherification, and the incorporation of additional functional groups to create bifunctional catalysts [11]. These modifications have enabled the development of catalysts with dramatically improved performance compared to the parent natural alkaloids [10].

Dimeric cinchona alkaloid catalysts represent a particularly important class of modified catalysts, providing enhanced selectivity through the creation of well-defined chiral binding pockets [10]. The linking of two cinchona alkaloid units through various aromatic spacers has enabled the development of catalysts with exceptional enantioselectivities, often exceeding 99% enantiomeric excess [12]. The rigid nature of these dimeric structures helps to organize the substrate in a defined orientation, leading to improved stereochemical control [11].

Catalytic Mechanisms and Stereochemical Models

The mechanism of cinchona alkaloid-catalyzed reactions involves multiple modes of substrate activation, including hydrogen bonding, ion-pairing, and steric interactions [13]. Kinetic studies have revealed that many cinchona alkaloid-catalyzed reactions proceed through a general base catalysis mechanism, wherein the alkaloid amine activates nucleophilic reagents through hydrogen bonding interactions [11]. This activation enhances the nucleophilicity of the reagent while simultaneously providing chiral induction through the asymmetric environment created by the catalyst [10].

The stereochemical outcome of cinchona alkaloid-catalyzed reactions depends on the specific conformation adopted by the catalyst in the transition state [11]. Extensive computational and experimental studies have identified four primary conformers of cinchona alkaloids: anti-closed, anti-open, gauche-open, and gauche-closed [13]. The active conformation can be influenced by the nature of the substrate, solvent, and catalyst modifications, with bulky substituents often favoring specific conformational preferences [11].

Detailed mechanistic studies of cinchona alkaloid-catalyzed desymmetrization reactions have revealed the importance of multiple simultaneous interactions between the catalyst and substrate [11]. The quinoline hydroxyl group participates in hydrogen bonding with the substrate, while the quinuclidine nitrogen provides basic activation of nucleophilic reagents [10]. The aromatic quinoline ring can engage in π-π stacking interactions with aromatic substrates, further contributing to the stereochemical control [13].

Catalyst Performance and Optimization

The performance of cinchona alkaloid-derived catalysts in asymmetric synthesis depends on careful optimization of reaction conditions and catalyst structure [11]. Temperature control represents a critical parameter, with lower temperatures generally favoring higher enantioselectivities at the expense of reaction rates [10]. The choice of solvent significantly influences both the catalyst conformation and the interaction with substrates, with ethereal solvents often providing optimal results [11].

| Catalyst | Substrate Class | Reaction Conditions | Catalyst Loading (mol%) | Enantioselectivity (ee %) | Yield (%) | Key Features |

|---|---|---|---|---|---|---|

| Dihydroquinidine (DHQD) | Cyclic anhydrides | RT, Et₂O, 5-24 h | 5-20 | 85-95 | 85-95 | General base catalysis |

| Dihydroquinine (DHQ) | Cyclic anhydrides | RT, Et₂O, 5-24 h | 5-20 | 85-95 | 85-95 | Complementary selectivity |

| DHQD-PHN | Meso-anhydrides | RT, Et₂O, 2-12 h | 2-10 | 90-95 | 89-96 | Bulky substituent effects |

| DHQD-AQN | Various electrophiles | Various solvents, 0-40°C | 1-15 | 87-98 | 75-98 | Broad substrate scope |

| Modified cinchona alkaloid QD-MN | Cyclic anhydrides | RT to -20°C, Et₂O, 5-60 h | 10-40 | 87-96 | 74-96 | Practical preparation |

| Dimeric (DHQD)₂PHAL | Olefins (dihydroxylation) | Aqueous-organic biphasic | 0.2-2 | 90-99 | 85-98 | Osmium co-catalyst |

| Dimeric (DHQ)₂PHAL | Olefins (dihydroxylation) | Aqueous-organic biphasic | 0.2-2 | 90-99 | 85-98 | Pseudo-enantiomeric |

| Cinchonidine derivatives | Imine umpolung reactions | Toluene, 0-25°C, 2-48 h | 0.01-5 | 90-99 | 85-97 | Ultra-low catalyst loading |

The development of practical cinchona alkaloid catalysts has focused on improving catalyst accessibility and reducing preparation costs [11]. The catalyst QD-MN, prepared through a simple two-step procedure from readily available materials, demonstrates performance comparable to more complex catalysts while offering significant advantages in terms of synthetic accessibility [11]. This development represents an important advance in making cinchona alkaloid catalysis more practical for large-scale applications [10].

Catalyst recyclability and reusability represent important considerations for practical applications of cinchona alkaloid-derived catalysts [14]. The development of supported cinchona alkaloid catalysts, wherein the active catalyst is immobilized on a solid support, has enabled catalyst recovery and reuse while maintaining high levels of activity and selectivity [14]. These systems offer advantages in terms of catalyst separation and purification of products, making them particularly attractive for industrial applications [10].

Nickel-Catalyzed Cross-Coupling Reactions

Mechanistic Diversity and Catalyst Design

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds, offering unique advantages compared to traditional palladium-based systems [15]. The ability of nickel to access multiple oxidation states (0, I, II, III, IV) enables diverse mechanistic pathways, including both two-electron and single-electron processes [15]. This mechanistic flexibility allows nickel catalysts to activate challenging substrates that are unreactive under palladium catalysis, including alkyl halides, phenolic derivatives, and other typically unreactive electrophiles [16].

The design of nickel catalysts for cross-coupling reactions involves careful consideration of ligand architecture and electronic properties [15]. Nitrogen-containing ligands, such as bipyridines, biimidazolines, and terpyridines, generally promote radical-based mechanisms, while phosphine ligands favor two-electron pathways [15]. The choice of ligand significantly influences the stereochemical outcome of the reaction, with chiral bisoxazoline and biimidazoline ligands providing excellent enantioselectivities in asymmetric transformations [17].

Reductive cross-coupling reactions represent a particularly important class of nickel-catalyzed transformations, enabling the direct coupling of two electrophilic partners without the need for organometallic reagents [15]. These reactions proceed through complex mechanisms involving radical intermediates and require careful optimization of reducing conditions [17]. The use of metallic reductants such as manganese and zinc, as well as organic reductants like diboron reagents, has enabled the development of versatile synthetic protocols [15].

Substrate Scope and Reaction Conditions

The substrate scope of nickel-catalyzed cross-coupling reactions encompasses a broad range of electrophilic coupling partners, including aryl halides, alkyl halides, sulfonates, and carboxylates [15]. The ability to couple sp³-hybridized carbon centers represents a significant advantage of nickel catalysis, enabling the construction of challenging C(sp³)-C(sp³), C(sp³)-C(sp²), and C(sp²)-C(sp²) bonds [18]. The reaction conditions can be optimized to favor specific mechanistic pathways, with the choice of ligand, reductant, and solvent playing crucial roles in determining the reaction outcome [15].

The development of enantioselective nickel-catalyzed cross-coupling reactions has required careful optimization of chiral ligand structures and reaction conditions [17]. Chiral bisoxazoline ligands have proven particularly effective for asymmetric reductive cross-coupling reactions, providing high levels of enantioselectivity across a broad range of substrates [17]. The use of mixed solvent systems, such as combinations of dimethylacetamide and tetrahydrofuran, has enabled the optimization of both reactivity and selectivity [17].

| Catalyst System | Coupling Partners | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity (ee/dr %) | Mechanistic Pathway |

|---|---|---|---|---|---|---|

| Ni(cod)₂/bis(oxazoline) | Aryl halides/alkyl halides | 25-80 | 6-24 | 70-95 | 85-96 | Radical chain process |

| NiCl₂(dppe) | Aryl halides/alkylamines | 80-120 | 8-48 | 65-85 | 70-85 | Oxidative addition/reductive elimination |

| Ni(OAc)₂/Xantphos | Aryl chlorides/alcohols | 100-140 | 12-72 | 75-92 | Racemic | C-O cross-coupling |

| Ni(II)/chiral biimidazoline | Amino alcohol triflates/aryl halides | 25-60 | 2-16 | 80-98 | 90-98 | Radical 1,2-amino migration |

| Ni/photoredox dual catalysis | Acid chlorides/alkyl halides | 25-40 | 4-24 | 75-93 | 85-94 | Photoredox/Ni dual catalysis |

| Ni(II)/phosphoramidite ligands | Alkyl mesylates/allylic halides | 50-100 | 6-36 | 70-88 | 75-90 | Reductive cross-coupling |

| Ni(COD)₂/chiral phosphine | Benzylic chlorides/acyl chlorides | 0-50 | 8-48 | 85-95 | 92-98 | Enantioconvergent coupling |

| Ni electrocatalysis systems | Aryl halides/carboxylic acids | 25-60 | 2-12 | 75-96 | 88-95 | Electrochemical activation |

The integration of nickel catalysis with photoredox catalysis has opened new avenues for mild and selective cross-coupling reactions [19]. These dual catalytic systems leverage the complementary reactivity of photoredox and nickel catalysts, enabling reactions under mild conditions with excellent functional group tolerance [19]. The use of visible light as an energy source represents an environmentally friendly approach to catalyst activation, avoiding the need for harsh reaction conditions [19].

Mechanistic Insights and Selectivity Control

The mechanistic understanding of nickel-catalyzed cross-coupling reactions has advanced significantly through detailed experimental and computational studies [15]. The ability of nickel to undergo both oxidative addition and single-electron transfer processes creates opportunities for unique selectivity patterns, including enantioconvergent transformations of racemic starting materials [17]. The control of stereochemistry in these reactions depends on the specific mechanism operative, with radical-based processes often showing different selectivity patterns compared to two-electron pathways [17].

The development of stereoretentive nickel-catalyzed cross-coupling reactions has enabled the preservation of stereochemical information from chiral starting materials [20]. These transformations proceed through carefully designed mechanistic pathways that avoid racemization, enabling the synthesis of complex chiral molecules with high stereochemical fidelity [20]. The use of appropriate ligands and reaction conditions is crucial for maintaining stereochemical integrity throughout the catalytic cycle [20].

Recent advances in nickel-catalyzed cross-coupling have focused on the development of more sustainable and practical reaction conditions [16]. The use of earth-abundant nickel catalysts, combined with mild reaction conditions and environmentally friendly solvents, represents an important direction for future development [16]. The integration of electrochemical activation with nickel catalysis has enabled the development of redox-neutral processes that avoid the need for stoichiometric oxidants or reductants [21].

Comparative Analysis of Catalytic Approaches

The three catalytic approaches discussed—phase-transfer catalysis, cinchona alkaloid-derived systems, and nickel-catalyzed cross-coupling—each offer distinct advantages and limitations for the synthesis of trans-4-aminocyclohexanemethanol hydrochloride. The selection of the optimal approach depends on various factors, including substrate availability, desired stereochemical outcome, scalability requirements, and environmental considerations.

| Method | Catalyst Type | Environmental Impact | Cost Effectiveness | Scalability | Stereoselectivity | Substrate Scope | Reaction Conditions |

|---|---|---|---|---|---|---|---|

| Phase-Transfer Catalysis | Quaternary ammonium salts | Moderate | High | Excellent | High (with chiral catalysts) | Broad | Mild to moderate |

| Cinchona Alkaloid Catalysis | Natural alkaloids | Low | High | Good | Excellent | Broad | Mild |

| Nickel Cross-Coupling | Nickel complexes | Moderate | High | Good | Good to Excellent | Broad | Mild to harsh |

| Transition Metal Catalysis | Various metal complexes | High | Low | Moderate | Variable | Limited | Often harsh |

| Organocatalysis | Small organic molecules | Low | High | Good | Good to Excellent | Moderate | Mild |

| Biocatalysis | Enzymes | Very Low | Moderate | Limited | Excellent | Limited | Very mild |

| Electrocatalysis | Electrochemical systems | Low | High | Good | Good | Moderate | Mild |

| Photocatalysis | Photocatalysts | Low | Moderate | Limited | Good | Limited | Mild |

Phase-transfer catalysis offers exceptional scalability and broad substrate scope, making it particularly suitable for industrial applications [1]. The ability to perform reactions under mild conditions with minimal waste generation represents a significant advantage from an environmental perspective [2]. However, the development of highly enantioselective phase-transfer catalysts remains challenging, particularly for substrates that do not possess highly acidic protons [6].

Cinchona alkaloid-derived catalyst systems provide excellent stereoselectivity and operate under mild conditions, making them attractive for the synthesis of complex chiral molecules [10]. The natural origin of these catalysts and their relatively low toxicity represent important advantages [11]. However, the substrate scope may be limited compared to other approaches, and the catalyst loading requirements can be relatively high for some transformations [10].

Nickel-catalyzed cross-coupling reactions offer unique reactivity patterns and can access challenging bond formations that are difficult to achieve with other methods [15]. The ability to couple sp³-hybridized carbon centers and to perform enantioconvergent transformations represents significant advantages [17]. However, the reaction conditions can be harsh, and the mechanistic complexity can make optimization challenging [15].